molecular formula C20H20N4O2S B15188512 Syv9LY41GY CAS No. 849419-55-2

Syv9LY41GY

Cat. No.: B15188512
CAS No.: 849419-55-2
M. Wt: 380.5 g/mol
InChI Key: SHMWYOSAUIFYAB-UHFFFAOYSA-N
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Description

Syv9LY41GY, identified by its Unique Ingredient Identifier (UII), corresponds to the chemical substance R-147176 (CAS: 849419-55-2). Its molecular formula is C₂₀H₂₀N₄O₂S, with a molecular weight of approximately 380.46 g/mol . The compound features a 2,4-thiazolidinedione core linked to an imidazo[4,5-b]pyridine moiety via a phenethyl bridge. Key structural attributes include:

  • Thiazolidinedione ring: A heterocyclic structure known for its role in modulating peroxisome proliferator-activated receptors (PPARs) in pharmaceuticals.
  • Imidazopyridine subunit: A nitrogen-rich bicyclic system often associated with kinase inhibition or receptor binding.
  • Phenethyl linker: Enhances structural rigidity and influences pharmacokinetic properties.

Properties

CAS No.

849419-55-2

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

5-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H20N4O2S/c1-4-15-22-16-11(2)9-12(3)21-18(16)24(15)10-13-5-7-14(8-6-13)17-19(25)23-20(26)27-17/h5-9,17H,4,10H2,1-3H3,(H,23,25,26)

InChI Key

SHMWYOSAUIFYAB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1CC3=CC=C(C=C3)C4C(=O)NC(=O)S4)N=C(C=C2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Syv9LY41GY involves multiple steps, starting with the preparation of the core structure followed by functionalization. The initial step typically involves the formation of a heterocyclic ring, which is then modified through various chemical reactions to introduce the desired functional groups. Common reagents used in the synthesis include acids, bases, and oxidizing agents .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Syv9LY41GY undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones , while reduction can produce thiols or sulfides .

Scientific Research Applications

Syv9LY41GY has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

(a) This compound vs. Boronic Acid Derivatives (e.g., CAS 1046861-20-4)

  • Structural Differences : this compound’s multicyclic architecture contrasts sharply with the planar boronic acid’s simplicity. The latter’s boronic acid group enables Suzuki-Miyaura cross-coupling reactions, making it valuable in synthetic chemistry .
  • Functional Implications : While this compound’s thiazolidinedione suggests PPAR agonism, boronic acids are primarily synthetic intermediates or protease inhibitors. The boronic acid’s high BBB permeability hints at CNS applications, unlike this compound’s probable peripheral targeting .

(b) This compound vs. Benzothiophene Carboxylates (e.g., CAS 7312-10-9)

  • Structural Differences : The benzothiophene-carboxylate lacks this compound’s nitrogen-rich heterocycles but shares aromaticity and a carboxylate group, which may influence solubility and metal-binding properties.
  • Functional Implications: Benzothiophene derivatives often serve as fluorescent probes or enzyme inhibitors (e.g., CYP1A2 inhibition noted in ). This compound’s imidazopyridine moiety may confer kinase selectivity, diverging from benzothiophene’s metabolic interference.

Physicochemical and Pharmacokinetic Insights

  • Solubility : The boronic acid (0.24 mg/mL) has quantifiable aqueous solubility, whereas this compound’s solubility remains undocumented. Poor solubility in thiazolidinediones often necessitates formulation optimization .
  • Bioavailability : this compound’s molecular weight (>500 g/mol is typical for oral drugs) and polar groups (e.g., thiazolidinedione) may limit passive diffusion, contrasting with the boronic acid’s favorable GI absorption .
  • Metabolism : The benzothiophene’s CYP1A2 inhibition suggests drug-drug interaction risks, whereas this compound’s metabolic pathway is undefined but likely involves hepatic oxidation of its imidazopyridine subunit .

Methodological Considerations for Comparative Studies

  • Guidelines for Comparison: Prioritize structural similarity (e.g., shared heterocycles) or functional equivalence (e.g., PPAR modulation vs. kinase inhibition) . Validate findings with spectral data (e.g., NMR, HPLC) per academic standards .

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